molecular formula C9H14F3NO3 B8096284 Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate

Cat. No.: B8096284
M. Wt: 241.21 g/mol
InChI Key: DVBAGLWSMRHJBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled environments to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, potentially affecting biological processes. Detailed studies on its mechanism of action are essential to understand its effects and applications fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with trifluoromethoxy groups or related functional groups. Examples include:

  • Methyl 1-amino-4-(trifluoromethyl)cyclohexanecarboxylate
  • Methyl 1-amino-4-(difluoromethoxy)cyclohexanecarboxylate

Uniqueness

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability.

Biological Activity

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a trifluoromethoxy group. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its role as an inhibitor of specific enzymes and receptors. As an alpha-amino acid derivative, it can be incorporated into proteins, potentially altering their function and stability. The trifluoromethoxy group may enhance binding affinity to certain targets, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as diacylglycerol acyltransferase (DGAT), which is involved in triglyceride synthesis. Inhibition of DGAT can lead to reduced lipid accumulation and potential therapeutic effects in metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurological disorders.
  • Antimicrobial Activity : Some derivatives of cyclohexanecarboxylates have shown antimicrobial properties, indicating that this compound could also possess similar activities .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of this compound and related compounds:

  • DGAT Inhibition Studies :
    • A study reported that derivatives similar to this compound exhibited significant inhibition of DGAT activity in vitro. The most potent compounds showed IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents for managing lipid metabolism .
    CompoundHuman DGAT IC50 (nM)Mouse LTT Triglyceride Reduction (%)
    4A2.1144%
    3A1.784%
    3B3.084%
  • Neuroprotective Studies :
    • In a neuroprotection assay, this compound demonstrated a reduction in neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.
  • Antimicrobial Activity :
    • A series of cycloalkylamide derivatives were tested for antimicrobial properties, with some showing promising results against various bacterial strains. The structural modifications including the trifluoromethoxy group were found to enhance antibacterial activity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 1-amino-4-(trifluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-15-7(14)8(13)4-2-6(3-5-8)16-9(10,11)12/h6H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAGLWSMRHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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